molecular formula C7H3N3O4 B2920601 1-Isocyano-2,4-dinitrobenzene CAS No. 255842-12-7

1-Isocyano-2,4-dinitrobenzene

Cat. No.: B2920601
CAS No.: 255842-12-7
M. Wt: 193.118
InChI Key: ZCQQBWLRSQFERF-UHFFFAOYSA-N
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Description

1-Isocyano-2,4-dinitrobenzene is an organic compound characterized by the presence of an isocyano group and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-2,4-dinitrobenzene can be synthesized through a multi-step process involving the nitration of benzene derivatives followed by the introduction of the isocyano group. The nitration process typically involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions on the benzene ring. The isocyano group can then be introduced through a reaction with a suitable isocyanide precursor under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isocyano-2,4-dinitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isocyano-2,4-dinitrobenzene involves its interaction with molecular targets through covalent bonding. The isocyano group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial activity, where it targets essential metabolic enzymes in bacteria, disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: The isocyano group allows for covalent interactions with biological targets, making it valuable in antimicrobial research and drug development .

Properties

IUPAC Name

1-isocyano-2,4-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQQBWLRSQFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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